molecular formula C8H11F3O4 B6147149 Diethyl (trifluoromethyl)propanedioate CAS No. 5828-96-6

Diethyl (trifluoromethyl)propanedioate

Cat. No.: B6147149
CAS No.: 5828-96-6
M. Wt: 228.2
InChI Key:
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Description

Diethyl (trifluoromethyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (trifluoromethyl)propanedioate can be synthesized through the alkylation of enolate ionsSodium ethoxide in ethanol is typically used to generate the enolate ion from diethyl propanedioate, which then reacts with trifluoromethyl halides to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl (trifluoromethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used to generate the enolate ion from diethyl propanedioate.

    Trifluoromethyl Halides: React with the enolate ion to form this compound.

    Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.

    Heat: Applied for decarboxylation reactions

Major Products Formed

Scientific Research Applications

Diethyl (trifluoromethyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (trifluoromethyl)propanedioate involves its ability to undergo nucleophilic substitution and decarboxylation reactions. The trifluoromethyl group enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: Similar structure but lacks the trifluoromethyl group.

    Methyl (trifluoromethyl)propanedioate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Diethyl (trifluoromethyl)propanedioate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in various synthetic applications .

Properties

IUPAC Name

diethyl 2-(trifluoromethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFVGHRRSTWOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40852489
Record name Diethyl (trifluoromethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40852489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5828-96-6
Record name Diethyl (trifluoromethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40852489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethyl 2-(trifluoromethyl)propanedioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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